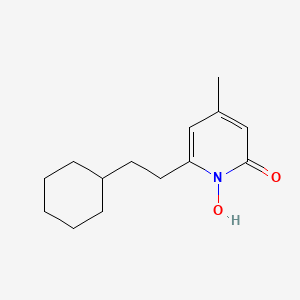
6-(2-Cyclohexylethyl)-1-hydroxy-4-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Cyclohexylethyl)-1-hydroxy-4-methylpyridin-2(1H)-one is an organic compound with a unique structure that combines a cyclohexyl group with a pyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Cyclohexylethyl)-1-hydroxy-4-methylpyridin-2(1H)-one typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.
Introduction of the Cyclohexylethyl Group: The cyclohexylethyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl ethyl chloride reacts with the pyridinone core in the presence of a Lewis acid catalyst.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the alcohol.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
6-(2-Cyclohexylethyl)-1-hydroxy-4-methylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-(2-Cyclohexylethyl)-1-hydroxy-4-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The cyclohexylethyl group can interact with hydrophobic regions of proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
6-(2-Cyclohexylethyl)-1-hydroxy-4-methylpyridin-3(1H)-one: Similar structure but with the hydroxyl group at a different position.
6-(2-Cyclohexylethyl)-1-hydroxy-4-ethylpyridin-2(1H)-one: Similar structure but with an ethyl group instead of a methyl group.
6-(2-Cyclohexylethyl)-1-hydroxy-4-methylpyridin-2(1H)-thione: Similar structure but with a thione group instead of a hydroxyl group.
Uniqueness
6-(2-Cyclohexylethyl)-1-hydroxy-4-methylpyridin-2(1H)-one is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with biological molecules, making it a valuable compound for research and development.
Properties
CAS No. |
29342-11-8 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
6-(2-cyclohexylethyl)-1-hydroxy-4-methylpyridin-2-one |
InChI |
InChI=1S/C14H21NO2/c1-11-9-13(15(17)14(16)10-11)8-7-12-5-3-2-4-6-12/h9-10,12,17H,2-8H2,1H3 |
InChI Key |
IRLOXNZCACBROX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)CCC2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















